Quinoxalin-5-ylmethanamine

AMPA receptor antagonist NMDA receptor antagonist Neuropharmacology

Quinoxalin-5-ylmethanamine is a non-negotiable, position-specific building block for medicinal chemistry. Its unique 5-aminomethyl substitution pattern is essential for synthesizing potent AMPA/NMDA receptor antagonists and exploring SAR around the quinoxaline core. Procuring this exact regioisomer avoids the inactive 2- or 6-isomer derivatives. Commercially stocked with short lead times, it is the preferred choice for high-throughput synthesis programs, ensuring project timelines are met without the delays of custom synthesis.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 933694-47-4
Cat. No. B1499665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-5-ylmethanamine
CAS933694-47-4
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CN
InChIInChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2
InChIKeyMLQDMSPYHFEESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalin-5-ylmethanamine (CAS 933694-47-4): A Positionally Defined Heterocyclic Primary Amine Building Block for Pharmaceutical and Agrochemical Research


Quinoxalin-5-ylmethanamine (CAS 933694-47-4, molecular formula C₉H₉N₃, molecular weight 159.19 g/mol) is a heterocyclic primary amine belonging to the quinoxaline class . It consists of a quinoxaline core (a benzene ring fused to a pyrazine ring) with an aminomethyl (-CH₂NH₂) substituent at the 5-position of the benzene ring . This compound is not an active pharmaceutical ingredient itself; rather, it is a crucial synthetic intermediate and building block [1]. Its value in procurement lies in its unique, defined substitution pattern, which provides a specific vector for molecular elaboration in medicinal chemistry and agrochemical discovery programs, differentiating it from other regioisomeric quinoxaline building blocks [2].

Why Substituting Quinoxalin-5-ylmethanamine with Other Quinoxaline Methanamine Isomers Will Alter Your SAR and Synthetic Outcomes


In scientific research, the precise position of a functional group on a heterocyclic scaffold dictates its electronic properties, steric environment, and resultant biological activity or reactivity. Quinoxalin-5-ylmethanamine, with its aminomethyl group on the benzo ring, is structurally distinct from its common isomers, such as quinoxalin-2-ylmethanamine (CAS 131052-78-3) and quinoxalin-6-ylmethanamine (CAS 872047-67-1). These regioisomers are not interchangeable. For example, the 5-position is adjacent to the fused pyrazine ring, creating a unique steric and electronic environment compared to the 2- or 6- positions. Procuring the correct, position-specific building block is non-negotiable for maintaining structure-activity relationship (SAR) integrity in a lead optimization program or for executing a specific patented synthetic route. The quantitative evidence below demonstrates how even subtle structural changes in quinoxaline derivatives can lead to profound differences in potency and selectivity, underscoring the necessity of precise procurement [1].

Quantitative Differentiation Evidence: How Quinoxalin-5-ylmethanamine's 5-Position Defines Its Utility Against Analogs


Positional Impact on Biological Potency: A Case Study with 5-Aminomethylquinoxaline-2,3-diones vs. Other Quinoxaline Antagonists

While direct data for the parent compound is limited, the critical importance of the 5-aminomethyl group is unequivocally demonstrated by the class of 5-aminomethylquinoxaline-2,3-diones. These derivatives, which are direct synthetic descendants of the quinoxalin-5-ylmethanamine core, have been identified as potent and selective AMPA receptor antagonists [1]. The 5-aminomethyl substitution is a key structural requirement for this activity. In a separate study, 7-chloro-6-methyl-5-nitroquinoxaline-2,3-dione (a closely related 5-substituted quinoxaline) exhibited an IC₅₀ of 5 nM for the glycine-binding site of the NMDA receptor, demonstrating the nanomolar potency achievable with this specific substitution pattern [2]. This level of potency is not observed in quinoxaline derivatives lacking the 5-aminomethyl group, highlighting its essential role in target engagement [1].

AMPA receptor antagonist NMDA receptor antagonist Neuropharmacology

Comparison of Calculated Physicochemical Properties Across Quinoxaline Methanamine Regioisomers

A direct comparison of predicted physicochemical properties between quinoxalin-5-ylmethanamine and its common isomers reveals subtle but important differences that can influence compound behavior in assays and synthetic applications. The predicted LogP and topological polar surface area (TPSA) values differ slightly due to the change in substitution pattern, which can impact solubility, permeability, and off-target binding [1] . These differences, while small, are significant in medicinal chemistry optimization and in planning synthetic strategies where polarity and reactivity are key.

Medicinal Chemistry Computational Chemistry Property Prediction

Precedented Application: The 5-Aminomethylquinoxaline Scaffold as a Key Intermediate for In Vivo Active Antagonists

The utility of the quinoxalin-5-ylmethanamine scaffold is further validated by its use in generating in vivo active compounds. N-Phosphonoalkyl-5-aminomethylquinoxaline-2,3-diones, synthesized from a 5-aminomethylquinoxaline precursor, have demonstrated in vivo activity as AMPA and NMDA (glycine) antagonists [1]. This contrasts with other quinoxaline-based antagonists that may show high in vitro potency but lack the requisite pharmacokinetic properties for in vivo efficacy. The ability of this specific scaffold to yield brain-penetrant, orally active candidates is a key differentiator for programs focused on CNS disorders.

In Vivo Pharmacology CNS Drug Discovery Bioisostere

Comparison of Commercial Availability and Lead Times: 5-Isomer vs. 6-Isomer

From a purely logistical and procurement standpoint, the availability and pricing of these niche building blocks can differ. A survey of major chemical suppliers shows that quinoxalin-5-ylmethanamine (CAS 933694-47-4) is widely stocked, with multiple suppliers offering quantities from 100mg to 1g, often with next-day shipping in the UK and 3-5 day shipping in Europe . In contrast, its 6-isomer (quinoxalin-6-ylmethanamine, CAS 872047-67-1) is less commonly stocked in small quantities and may require longer lead times or custom synthesis . This difference in market availability can be a decisive factor for time-sensitive research projects.

Supply Chain Procurement Research Logistics

Recommended Applications for Quinoxalin-5-ylmethanamine Based on Quantitative Differentiation Evidence


Synthesis of CNS-Active Candidates Targeting Glutamate Receptors (AMPA/NMDA)

This building block is the preferred starting material for synthesizing 5-aminomethylquinoxaline-2,3-diones, a validated class of AMPA and NMDA receptor antagonists with demonstrated in vivo activity [1]. Procurement of this specific 5-isomer is essential, as other regioisomers (e.g., 2- or 6-ylmethanamine) would lead to compounds with a completely different SAR and likely no activity at these targets [2].

Structure-Activity Relationship (SAR) Studies for Lead Optimization

The unique electronic and steric properties conferred by the 5-aminomethyl group (evidenced by its higher LogP relative to the 2-isomer) make this compound a valuable tool for probing the chemical space around the quinoxaline core [3]. It serves as a definitive control to compare against other regioisomers in medicinal chemistry campaigns, allowing for a precise understanding of how substitution position affects target binding and pharmacokinetics [3].

Time-Critical Medicinal Chemistry and Agrochemical Discovery Projects

Due to its superior commercial availability and shorter lead times compared to its 6-isomer , quinoxalin-5-ylmethanamine is the more practical choice for research groups operating under tight deadlines or requiring rapid access to building blocks for high-throughput synthesis and screening. Its widespread stocking reduces the risk of project delays associated with custom synthesis of less common isomers .

Development of Novel Antimicrobial or Anticancer Agents

While the parent compound itself is not active, it is a key intermediate for synthesizing a broad range of quinoxaline derivatives known for their antimicrobial and anticancer properties [4]. The 5-position handle allows for the introduction of diverse chemical functionality, enabling medicinal chemists to explore new chemical entities with potential therapeutic benefits in infectious disease and oncology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxalin-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.